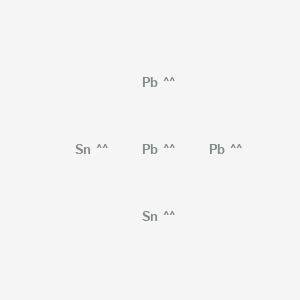![molecular formula C19H40NO4P B14289205 Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate CAS No. 120551-74-8](/img/structure/B14289205.png)
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation of diethyl phosphite, allowing it to react with the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl phosphonate: Another phosphonate with different alkyl groups, used in similar applications.
Triethyl phosphite: A related compound with three ethyl groups bonded to phosphorus, used as a reagent in organic synthesis
Uniqueness
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain and diethylamino group make it particularly useful in applications requiring amphiphilic properties, such as in surfactants or emulsifiers .
Propiedades
Número CAS |
120551-74-8 |
|---|---|
Fórmula molecular |
C19H40NO4P |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
11-diethoxyphosphoryl-N,N-diethylundecanamide |
InChI |
InChI=1S/C19H40NO4P/c1-5-20(6-2)19(21)17-15-13-11-9-10-12-14-16-18-25(22,23-7-3)24-8-4/h5-18H2,1-4H3 |
Clave InChI |
KDBKVBDPCBNFRE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CCCCCCCCCCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


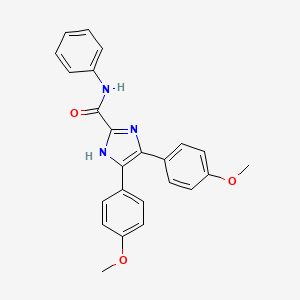

![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)
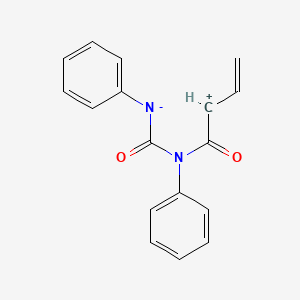

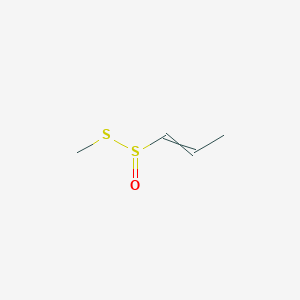
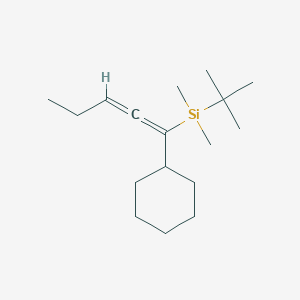
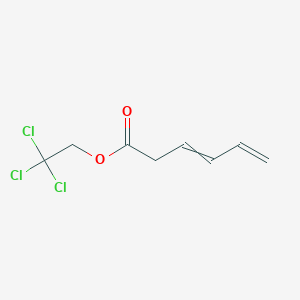

![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
